molecular formula C16H19NO2 B3488016 1-AZEPANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE

1-AZEPANYL(3-METHYL-1-BENZOFURAN-2-YL)METHANONE

Cat. No.: B3488016
M. Wt: 257.33 g/mol
InChI Key: WBLYIDWYNRZMTH-UHFFFAOYSA-N
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Description

1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone is a synthetic organic compound characterized by its unique structure, which includes an azepane ring attached to a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic conditions.

    Introduction of Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the benzofuran core.

    Final Coupling: The final step involves coupling the azepane-substituted benzofuran with a methanone group, often using reagents such as acyl chlorides or anhydrides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as microwave-assisted synthesis and continuous flow chemistry may be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. The azepane ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    1-Benzofuran-2-Yl Methanone: Lacks the azepane ring, resulting in different biological activity.

    3-Methyl-1-Benzofuran-2-Yl Derivatives: Similar core structure but different substituents, leading to variations in chemical reactivity and applications.

Uniqueness: 1-Azepanyl(3-Methyl-1-Benzofuran-2-Yl)Methanone is unique due to the presence of both the azepane ring and the benzofuran core, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential as a multifunctional compound in various research fields .

Properties

IUPAC Name

azepan-1-yl-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-12-13-8-4-5-9-14(13)19-15(12)16(18)17-10-6-2-3-7-11-17/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLYIDWYNRZMTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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